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Compound of Interest

Compound Name: Murrayamine O

Cat. No.: B13436794

An in-depth analysis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid isolated from
the root barks of Murraya euchrestifolia, reveals that its molecular structure has been
elucidated primarily through spectroscopic methods. To date, a definitive single-crystal X-ray
diffraction analysis and the corresponding detailed crystallographic data are not publicly
available. This guide summarizes the known structural information based on spectroscopic
analyses and outlines the general experimental protocols that would be involved in a
crystallographic study.

Murrayamine O, along with its counterpart Murrayamine P, was first isolated from Murraya
euchrestifolia.[1] The structural identification of these novel compounds was accomplished
through comprehensive spectroscopic analyses.[1] This approach is common for natural
products where obtaining crystals suitable for X-ray diffraction can be challenging.

Molecular Structure Elucidation through
Spectroscopy

The determination of the chemical structure of Murrayamine O relied on a combination of
spectroscopic technigues. These methods provide detailed information about the connectivity
of atoms, the chemical environment of different functional groups, and the overall molecular
framework. While not providing the precise three-dimensional coordinates of each atom in a
crystal lattice, they allow for a robust structural assignment.

Key Spectroscopic Techniques Typically Employed:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information
about the hydrogen and carbon skeletons of the molecule, respectively. 2D NMR techniques
such as COSY, HSQC, and HMBC are used to establish connectivities between atoms.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular formula of the compound.

« Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific
functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=0), and amine
(N-H) groups.

o Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about
the electronic transitions within the molecule and can be characteristic of certain
chromophores, such as the carbazole nucleus.

Based on these spectroscopic data, the structure of Murrayamine O has been proposed.
However, without a single-crystal X-ray analysis, precise quantitative data on bond lengths,
bond angles, and torsion angles, as well as the packing of molecules in the solid state, remain
undetermined.

Hypothetical Experimental Protocol for Crystal
Structure Analysis

Should a single-crystal X-ray diffraction study of Murrayamine O be undertaken, the following
experimental workflow would be typical.
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Hypothetical Workflow for Murrayamine O Crystal Structure Analysis
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Caption: Hypothetical workflow for the crystal structure determination of Murrayamine O.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b13436794?utm_src=pdf-body-img
https://www.benchchem.com/product/b13436794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13436794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Methodologies:

e |solation and Purification: Murrayamine O would first be isolated from the root barks of
Murraya euchrestifolia and purified to a high degree using chromatographic techniques such
as column chromatography and high-performance liquid chromatography (HPLC).

o Crystallization: The purified Murrayamine O would be subjected to various crystallization
techniques to obtain single crystals of suitable size and quality for X-ray diffraction. This
often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated
solution.

o X-ray Data Collection: A suitable single crystal would be mounted on a goniometer and
placed in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-
ray beam, and the diffraction pattern would be recorded on a detector.

o Data Processing: The raw diffraction data would be processed to determine the unit cell
parameters, space group, and the intensities of the reflections.

e Structure Solution and Refinement: The processed data would be used to solve the crystal
structure, typically using direct methods or Patterson methods to determine the initial
positions of the atoms. The atomic positions and other parameters would then be refined
using least-squares methods to obtain the final, accurate crystal structure.

 Validation: The final structure would be validated using various crystallographic checks to
ensure its quality and accuracy.

Quantitative Data from a Hypothetical Crystal
Structure

If a crystal structure of Murrayamine O were determined, it would provide a wealth of
quantitative data that could be summarized in tables for easy comparison and analysis.

Table 1: Hypothetical Crystallographic Data for Murrayamine O
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Parameter Value (Example)
Chemical Formula C23H25NO2
Formula Weight 347.45
Crystal System Monoclinic
Space Group P2i/c

a(A) 10.123(4)
b (A) 15.456(6)
c (A 12.789(5)
B () 98.76(5)
Volume (A3) 1978.9(14)
z 4
Calculated Density (g/cm3) 1.165
R-factor (%) 4.5

Table 2: Hypothetical Selected Bond Lengths and Angles for Murrayamine O

Bond/Angle Length (A) / Angle (°)
C1-C2 1.398(3)
C-N 1.375(2)
c=0 1.221(2)
C1-N-C12 108.5(2)
0-C-C 120.1(3)

It is important to reiterate that the data presented in the tables above are purely hypothetical
and serve to illustrate the type of information that would be obtained from a successful single-
crystal X-ray diffraction study.
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Signaling Pathways and Logical Relationships

The biological activity of carbazole alkaloids is a subject of significant research interest.
Understanding the precise three-dimensional structure of Murrayamine O could provide
insights into its interaction with biological targets. The following diagram illustrates a
generalized logical relationship for structure-activity relationship (SAR) studies that would be
informed by crystallographic data.
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Caption: Logical workflow for utilizing crystal structure data in drug discovery.
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In conclusion, while the chemical structure of Murrayamine O has been established through
spectroscopic methods, a detailed crystal structure analysis is not yet available in the scientific
literature. Such a study would be invaluable for the fields of natural product chemistry and drug
development, providing precise three-dimensional structural information that is crucial for
understanding its chemical properties and biological activity. Researchers in these fields are
encouraged to pursue the crystallization and X-ray diffraction analysis of this interesting
carbazole alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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